trans-3'-O-Benzoyl-4'-O-methylkhellactone
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Overview
Description
trans-3’-O-Benzoyl-4’-O-methylkhellactone: is a natural product derived from the roots of Peucedanum praeruptorum Dunn . It belongs to the coumarin family and has a molecular formula of C22H20O6 with a molecular weight of 380.396 g/mol . This compound is primarily used in scientific research related to life sciences .
Scientific Research Applications
Chemistry: In chemistry, trans-3’-O-Benzoyl-4’-O-methylkhellactone is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It is often used in assays to investigate its interactions with various biomolecules .
Medicine: Although not used directly in medicine, trans-3’-O-Benzoyl-4’-O-methylkhellactone serves as a lead compound for the development of new therapeutic agents. Its structure provides a basis for designing analogs with improved pharmacological properties .
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including the synthesis of other complex molecules .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-O-Benzoyl-4’-O-methylkhellactone involves several steps, including the protection of hydroxyl groups, benzoylation, and methylation. The specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of trans-3’-O-Benzoyl-4’-O-methylkhellactone typically involves large-scale extraction from natural sources, followed by purification processes such as chromatography . The compound is then crystallized to obtain a high-purity product suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: trans-3’-O-Benzoyl-4’-O-methylkhellactone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzoyl or methoxy groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of trans-3’-O-Benzoyl-4’-O-methylkhellactone involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways . The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
- trans-3’-O-Benzoyl-4’-O-methylkhellactone
- trans-3’-O-Benzoyl-4’-O-methylkhellactone analogs
- Other coumarins
Uniqueness: trans-3’-O-Benzoyl-4’-O-methylkhellactone is unique due to its specific structural features, such as the benzoyl and methoxy groups, which confer distinct chemical and biological properties . These features differentiate it from other coumarins and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-22(2)20(27-21(24)14-7-5-4-6-8-14)19(25-3)17-15(28-22)11-9-13-10-12-16(23)26-18(13)17/h4-12,19-20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMVCBJWWVINMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)OC(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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